![molecular formula C11H6N2O2 B5510736 5H-chromeno[3,4-b]pyrazin-5-one CAS No. 112630-29-2](/img/structure/B5510736.png)

5H-chromeno[3,4-b]pyrazin-5-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromeno[3,4-b]pyrazin-5-one derivatives involves multi-component reactions (MCRs), showcasing the efficiency of these methods in constructing complex molecules. For instance, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been used as a catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the potential for eco-friendly and efficient synthesis methods [Fekri et al., 2018]. Similarly, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones through an intramolecular Paterno–Büchi reaction highlights the versatility of light-mediated reactions in constructing chromene derivatives [Jindal et al., 2014].

Molecular Structure Analysis

The structural characterization of these compounds often involves a combination of spectroscopic and analytical techniques. For example, the novel compound 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile was confirmed through elemental analysis, mass, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, providing insights into the molecular architecture of chromeno[2,3-b]pyridine derivatives [Ryzhkova et al., 2023].

Chemical Reactions and Properties

Chemical reactivity and properties of chromeno[3,4-b]pyrazin-5-one derivatives can be inferred from related studies. For instance, the synthesis of chromeno[2,3-b]pyrrol-4(1H)-ones via silver-catalyzed cascade reactions emphasizes the reactivity of chromones in forming cyclic structures through intramolecular C-O bond formation, suggesting potential reactivity paths for chromeno[3,4-b]pyrazin-5-one derivatives [Qi et al., 2015].

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Heterogeneous Catalysts for Synthesis

Amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been utilized as a heterogeneous, magnetically separable catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating eco-friendliness and reusability, among other advantages (Fekri et al., 2018).

Potassium Hydrogen Phthalate as a Catalyst

The use of potassium hydrogen phthalate (KHP) as an inexpensive catalyst for the synthesis of a variety of 4H-chromenes and related compounds in water under mild conditions has been reported, highlighting the environmental benefits and ease of work-up (Kiyani & Ghorbani, 2015).

DABCO-Promoted Synthesis

An efficient route to functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones has been developed using DABCO under solvent-free conditions, showcasing the method's high atom-economy and the ability to produce multiple bioactive heterocyclic frameworks (Singh, Nandi, & Samai, 2012).

Photocatalytic Synthesis

- CFL Light-Promoted Synthesis: An eco-friendly synthesis method using CFL light instead of a catalyst for the production of pyrano[3,2-c]chromen-5(4H)-ones has been explored, emphasizing its clean profile, excellent yield, and ambient temperature operation (Nadaf & Shivashankar, 2018).

Antimicrobial and Antitubercular Activities

- Antitubercular and Antimicrobial Activities: Novel 4H-chromeno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have shown pronounced antitubercular and antimicrobial activities, indicating potential for further pharmaceutical development (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Green Synthesis Approaches

- Silica-Supported Tungstic Acid Catalysis: A green and solvent-free procedure for synthesizing pyrano[3,2-c]chromen-5-ones using silica-supported tungstic acid (STA) highlights advantages such as shorter reaction times, tolerance to a wide range of functional groups, and high product yield through an environmentally benign protocol (Jadhav, Krishnammagari, Kim, & Jeong, 2017).

Eigenschaften

IUPAC Name |

chromeno[3,4-b]pyrazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-11-10-9(12-5-6-13-10)7-3-1-2-4-8(7)15-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNOZNKFHLMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CN=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351119 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-[1]Benzopyrano[3,4-b]pyrazin-5-one | |

CAS RN |

112630-29-2 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

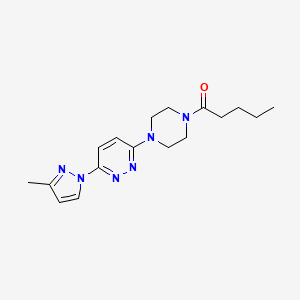

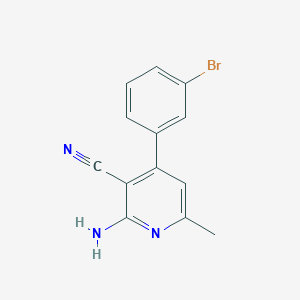

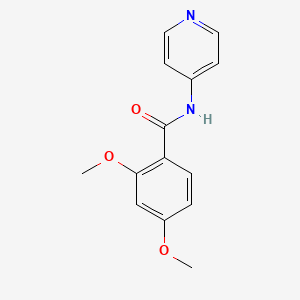

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)

![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)

![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)

![N'-{(3S*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5510664.png)

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)